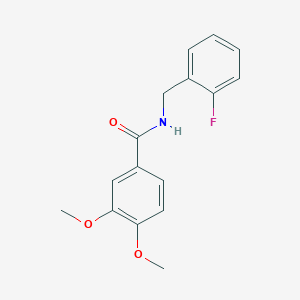

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide

説明

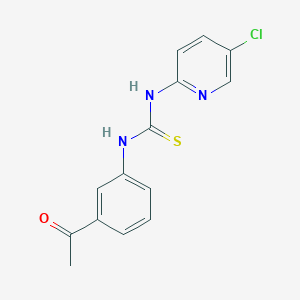

“N-(2-fluorobenzyl)-3,4-dimethoxybenzamide” is a compound that contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The compound also contains a fluorobenzyl group and two methoxy groups attached to the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-fluorobenzylamine with 3,4-dimethoxybenzoyl chloride, in a typical amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with an amide group, a fluorine atom, and two methoxy groups .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis reactions, while the aromatic ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .科学的研究の応用

Forensic Toxicology

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide: has been studied for its importance in forensic toxicology. Researchers have utilized advanced mass spectrometry techniques to differentiate this compound from its positional isomers . This differentiation is crucial for forensic analysis, particularly when identifying specific substances in complex mixtures that may be related to drug abuse or poisoning incidents.

Pharmaceutical Synthesis

Unexpected products in pharmaceutical synthesis can lead to new discoveries. For instance, a triazole compound related to N-(2-fluorobenzyl)-3,4-dimethoxybenzamide was accidentally synthesized, and its structure was confirmed through NMR and X-ray diffraction . Such accidental discoveries can open up new avenues for drug development and understanding of chemical reactions.

Supramolecular Chemistry

The compound’s involvement in noncovalent interactions, particularly those involving organic fluorine, is a subject of interest in supramolecular chemistry . These interactions are significant for the development of new materials with specific properties, influencing factors like polymorphism, crystal engineering, and cocrystallization.

作用機序

Target of Action

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide, also known as N-[(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide, is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor .

Mode of Action

The compound interacts with its target, the 5-hydroxytryptamine receptor, and activates it

Biochemical Pathways

It is known that phenethylamines, to which this compound belongs, can affect various neurotransmitter systems, including the serotonergic system .

Pharmacokinetics

It was found that a similar compound, 25b-nbf, was extensively metabolized in human hepatocytes into various metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

It is known that activation of the 5-hydroxytryptamine receptor can lead to various physiological effects, including changes in mood and perception .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBSCHLBTWWHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235377 | |

| Record name | N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide | |

CAS RN |

895366-18-4 | |

| Record name | N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895366-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)

![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)

![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)

![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)

![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)